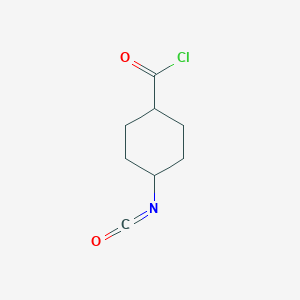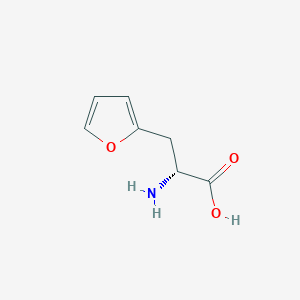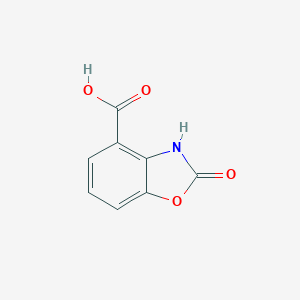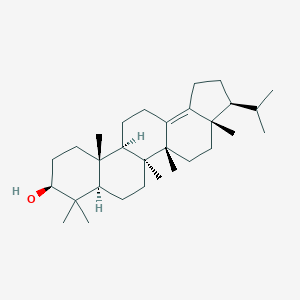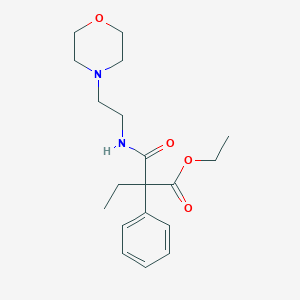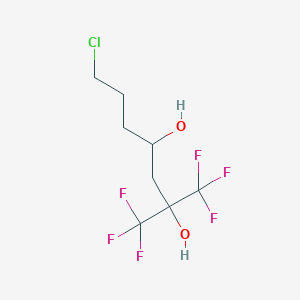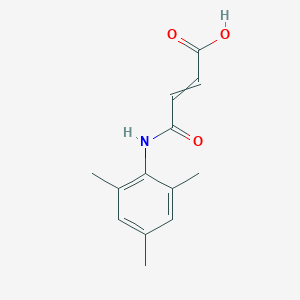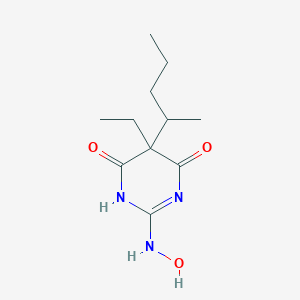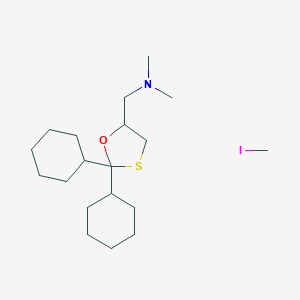
2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide, also known as DMTMM, is a chemical compound that is widely used in scientific research for its ability to activate carboxylic acids. DMTMM is a highly reactive reagent that is commonly used in peptide synthesis and other chemical reactions.
Aplicaciones Científicas De Investigación
2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide is commonly used in peptide synthesis as a coupling agent. It is also used in the synthesis of other organic compounds, such as esters and amides. 2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide is a highly reactive reagent that is able to activate carboxylic acids, making it an ideal coupling agent for peptide synthesis. 2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide is also used in the synthesis of pharmaceuticals and other bioactive compounds.
Mecanismo De Acción
2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide activates carboxylic acids by forming an intermediate species that is more reactive than the original carboxylic acid. This intermediate species then reacts with the amine or alcohol to form the desired product. 2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide is able to activate carboxylic acids more efficiently than other coupling agents, such as DCC and HATU.
Efectos Bioquímicos Y Fisiológicos
2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide is not used for any biochemical or physiological effects. It is solely used as a chemical reagent in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide has several advantages over other coupling agents. It is more reactive than DCC and HATU, and it produces fewer side products. 2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide is also more stable than other coupling agents, making it easier to handle and store. However, 2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide is more expensive than other coupling agents, and it is not as widely available.
Direcciones Futuras
There are several future directions for the use of 2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide in scientific research. One potential application is in the synthesis of peptides and other bioactive compounds. 2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide could also be used in the synthesis of new pharmaceuticals and other organic compounds. Additionally, 2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide could be used in the development of new coupling agents that are even more efficient and selective than 2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide.
Conclusion:
2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide is a highly reactive reagent that is widely used in scientific research for its ability to activate carboxylic acids. It is commonly used in peptide synthesis and other organic reactions. 2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide has several advantages over other coupling agents, including its high reactivity and stability. However, it is more expensive than other coupling agents and not as widely available. There are several future directions for the use of 2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide in scientific research, including the development of new coupling agents and the synthesis of new pharmaceuticals and bioactive compounds.
Métodos De Síntesis
2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide is synthesized by reacting dimethylamine with 2,2-dicyclohexyl-1,3-dithiolane-4,5-dione in the presence of iodomethane. The reaction yields 2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide as a white crystalline solid with a melting point of 155-157°C.
Propiedades
Número CAS |
101990-82-3 |
|---|---|
Nombre del producto |
2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide |
Fórmula molecular |
C19H36INOS |
Peso molecular |
453.5 g/mol |
Nombre IUPAC |
1-(2,2-dicyclohexyl-1,3-oxathiolan-5-yl)-N,N-dimethylmethanamine;iodomethane |
InChI |
InChI=1S/C18H33NOS.CH3I/c1-19(2)13-17-14-21-18(20-17,15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-2/h15-17H,3-14H2,1-2H3;1H3 |
Clave InChI |
VDBVPPNJKNPTBK-UHFFFAOYSA-N |
SMILES |
CN(C)CC1CSC(O1)(C2CCCCC2)C3CCCCC3.CI |
SMILES canónico |
CN(C)CC1CSC(O1)(C2CCCCC2)C3CCCCC3.CI |
Sinónimos |
2,2-DHDMO 2,2-dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide 2,2-dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide, (+-)-isomer 2,2-dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide, (-)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



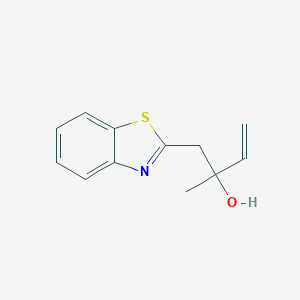
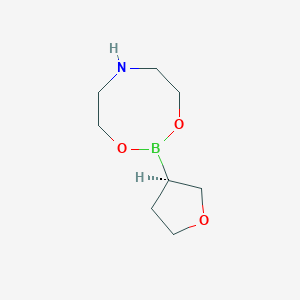
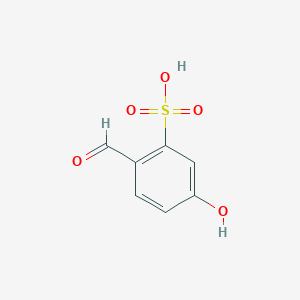
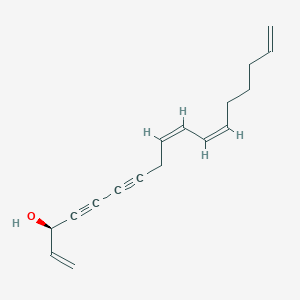
![6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B8653.png)
